2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride
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Overview
Description
2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group attached to a dibromoaniline core, which is further stabilized by two hydrochloride groups. The unique structure of this compound makes it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride typically involves the bromination of aniline derivatives followed by the introduction of an aminomethyl group. One common method includes the reaction of 4,6-dibromoaniline with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The dibromo groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the dibromo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 4,6-Dibromo-2-methyl aniline
- 2-(Aminomethyl)-4-bromoaniline
Uniqueness
2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride is unique due to the presence of both aminomethyl and dibromo groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(aminomethyl)-4,6-dibromoaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.2ClH/c8-5-1-4(3-10)7(11)6(9)2-5;;/h1-2H,3,10-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJDDVDFQLOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)N)Br)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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